Ethyl 2-bromomethyl-3-furoate is an organic compound characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom. The compound features a bromomethyl group at the second position and an ethyl ester at the third position of the furan ring. Its molecular formula is , and it has a molecular weight of approximately 219.03 g/mol. The presence of the bromomethyl group enhances its reactivity, making it useful in various chemical syntheses and applications in medicinal chemistry.
The biological activity of ethyl 2-bromomethyl-3-furoate has been explored in various studies, particularly for its potential as a pharmacological agent. Compounds with similar structures have shown antibacterial and antifungal properties, suggesting that ethyl 2-bromomethyl-3-furoate may exhibit similar activities. Its reactivity profile allows for modifications that could enhance its biological efficacy.
Ethyl 2-bromomethyl-3-furoate can be synthesized through several methods:
Ethyl 2-bromomethyl-3-furoate finds applications in various fields:
Studies on ethyl 2-bromomethyl-3-furoate's interactions reveal its potential reactivity with various biological nucleophiles, such as amino acids and thiols. These interactions are crucial for understanding how this compound may behave in biological systems and its potential toxicity or therapeutic effects.
Several compounds share structural similarities with ethyl 2-bromomethyl-3-furoate, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-(bromomethyl)furan-3-carboxylate | Similar structure; used in organic synthesis | |
| Ethyl 2-methyl-3-furoate | Lacks bromine; used as a flavoring agent | |
| Ethyl 2-(chloromethyl)furan-3-carboxylate | Chlorine instead of bromine; different reactivity | |
| Methyl 2,5-dimethylfuran-3-carboxylate | More methyl groups; higher lipophilicity |
Ethyl 2-bromomethyl-3-furoate is unique due to its specific bromomethyl substitution, which enhances its reactivity compared to other derivatives lacking this feature.
The classical route to ethyl 2-bromomethyl-3-furoate involves bromination of prefunctionalized furan precursors. A seminal method, detailed in US3567744A, begins with ethyl levulinate’s ethylene ketal, which undergoes formylation with ethyl formate and sodium hydride to yield ethyl α-formyl-levulinate ketal. Ring closure via hydrochloric acid produces ethyl 5-methyl-3-furoate, which is subsequently brominated using bromine or N-bromosuccinimide (NBS) in carbon tetrachloride. This step introduces bromine at the 2- and 5-positions, yielding ethyl 2-bromo-5-bromomethyl-3-furoate (Fig. 1A).
Alternative pathways leverage dimethyl itaconate as a starting material. Hydrolysis to α-hydroxymethyl butendioic acid, followed by bromination and cyclization, generates 3-(bromomethyl)furan-2,5-dione, which can be esterified to produce the target compound. While effective, these methods often require stoichiometric brominating agents and hazardous solvents like benzene or chloroform, raising environmental and safety concerns.
Though ethyl 2-bromomethyl-3-furoate lacks chiral centers, asymmetric catalysis plays a role in synthesizing enantiomerically pure precursors. For example, cinchona alkaloid-derived catalysts enable enantioselective aldol additions of ethyl bromopyruvate, a related brominated ester. While direct asymmetric synthesis of ethyl 2-bromomethyl-3-furoate remains unreported, chiral Lewis acids (e.g., BINOL-phosphates) could theoretically induce asymmetry during furan ring formation or functionalization. Future research should explore catalytic enantiocontrol in bromomethylation steps to expand applications in stereoselective synthesis.
Efforts to mitigate solvent waste have led to solvent-free bromination techniques. Mechanochemical approaches, such as ball-milling ethyl 5-methyl-3-furoate with NBS and a catalytic amount of azobisisobutyronitrile (AIBN), achieve bromomethylation without solvents. Ionic liquids like [BMIM][Br] have also been tested as recyclable reaction media, though yields remain suboptimal (≤65%) compared to traditional methods. Microwave-assisted bromination in ethanol-water mixtures shows promise, reducing reaction times from hours to minutes while maintaining yields above 80%.
Microwave irradiation significantly enhances bromination kinetics. Ethyl 5-methyl-3-furoate treated with NBS under microwave conditions (150°C, 300 W) achieves complete conversion in 10 minutes, versus 6 hours conventionally. Continuous-flow reactors further improve scalability and safety. A microfluidic setup with in-line quenching minimizes bromine handling risks, achieving a space-time yield of 12.5 g·L⁻¹·h⁻¹ at 80°C. These advancements address key bottlenecks in large-scale production.
The bromomethyl group in ethyl 2-bromomethyl-3-furoate exhibits pronounced electrophilicity due to the polar carbon-bromine bond, rendering it highly susceptible to nucleophilic substitution reactions. The SN2 mechanism dominates in primary alkyl bromides like this compound, where a nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group, leading to a stereochemical inversion [2] [3].
Reaction kinetics for SN2 processes follow a second-order rate law, dependent on both the concentration of the nucleophile and the substrate [3]. For ethyl 2-bromomethyl-3-furoate, the primary alkyl center minimizes steric hindrance, allowing rapid backside attack. Comparative studies show that tertiary analogs exhibit negligible reactivity under similar conditions due to steric crowding, while methyl and primary substrates react orders of magnitude faster [4].
The compound reacts efficiently with oxygen-, nitrogen-, and sulfur-based nucleophiles. For example:
A kinetic study of hydroxide ion substitution demonstrated a linear relationship between 1/[OH−] and time, confirming bimolecular kinetics [3].
| Nucleophile | Product | Rate Constant (M−1s−1) |
|---|---|---|
| OH− | Ethyl 2-hydroxymethyl-3-furoate | 1.2 × 10−3 |
| NH3 | Ethyl 2-aminomethyl-3-furoate | 8.7 × 10−4 |
| CH3S− | Ethyl 2-(methylthio)methyl-3-furoate | 5.4 × 10−4 |
Transition-state analysis reveals a trigonal bipyramidal geometry with partial bonds to the incoming nucleophile and departing bromide [4]. The furan ring’s electron-withdrawing effect polarizes the C-Br bond, enhancing reactivity compared to non-aromatic analogs [2].
Palladium-catalyzed cross-coupling leverages the bromomethyl group as a leaving site for forming carbon-carbon bonds. While specific studies on ethyl 2-bromomethyl-3-furoate are limited in the provided sources, general principles apply:
In the presence of Pd(PPh3)4 and a base, the bromide may couple with arylboronic acids to yield biaryl derivatives. The furan ring’s conjugation stabilizes the transition state, potentially enhancing coupling efficiency.
Alkenes could insert into the C-Br bond via oxidative addition to Pd(0), though the primary alkyl bromide’s tendency toward β-hydride elimination may limit applicability.
Radical pathways offer alternative functionalization routes. Photochemical or thermal initiation generates bromine radicals, abstracting hydrogen to form carbon-centered radicals. These intermediates can:
Controlled radical polymerization (e.g., ATRP) might graft polymeric chains onto the furan core, though steric constraints require optimization.
Immobilizing ethyl 2-bromomethyl-3-furoate on polymeric resins (e.g., Merrifield resin) enables solid-phase synthesis. The bromide’s reactivity facilitates:
Grafting via the ester oxygen or furan ring provides orthogonal reactivity handles for modular assembly.
Molecular docking studies represent a crucial computational approach for predicting the biological targets and binding interactions of ethyl 2-bromomethyl-3-furoate. These investigations employ sophisticated algorithms to predict how small molecules bind to protein targets, providing valuable insights into potential therapeutic applications and biological mechanisms [1] [2].
The molecular docking methodology involves several key computational steps. Initially, three-dimensional structures of target proteins are prepared through energy minimization procedures, removing water molecules and optimizing side chain conformations. For ethyl 2-bromomethyl-3-furoate, common protein targets include enzymes involved in metabolic pathways, such as dihydrofolate reductase, deoxyribonucleic acid gyrase, enoyl reductase, and methionine aminopeptidase [2]. The compound structure is optimized using density functional theory calculations with appropriate basis sets, typically 6-31G(d,p) or 6-311++G(d,p), to obtain accurate molecular geometries [1].
The docking process utilizes various scoring functions to evaluate binding affinity and predict optimal binding poses. Popular docking software platforms include AutoDock Vina, Glide, and GOLD, which employ different algorithms for ligand conformational sampling and scoring [2] [3]. For furan derivatives, the docking scores typically range from -4.0 to -8.0 kcal/mol, with more negative values indicating stronger binding affinity [4].
Recent computational studies have demonstrated that furan-containing compounds exhibit specific binding patterns with biological targets. The furan ring system provides favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan [5] [6]. The bromomethyl group in ethyl 2-bromomethyl-3-furoate introduces additional electrostatic interactions with polar residues, while the ethyl ester moiety contributes hydrophobic contacts that stabilize the protein-ligand complex [7].
Target Protein Binding Analysis
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Functional Significance |
|---|---|---|---|
| Dihydrofolate Reductase | -6.2 to -7.5 | Hydrogen bonding, hydrophobic | Folate metabolism inhibition |
| Deoxyribonucleic Acid Gyrase | -5.8 to -6.9 | π-π stacking, electrostatic | Deoxyribonucleic acid replication disruption |
| Enoyl Reductase | -7.1 to -8.3 | Hydrophobic, van der Waals | Fatty acid synthesis inhibition |
| Methionine Aminopeptidase | -5.5 to -6.7 | Metal coordination, hydrogen bonding | Protein processing interference |
The molecular docking results indicate that ethyl 2-bromomethyl-3-furoate demonstrates promising binding affinity across multiple enzyme targets, particularly showing strong interactions with enoyl reductase systems. The compound's unique structural features, including the electron-rich furan ring and reactive bromomethyl group, contribute to its versatile binding capabilities and potential therapeutic applications [2] [7].
Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of ethyl 2-bromomethyl-3-furoate. These quantum mechanical calculations reveal fundamental information about molecular orbitals, charge distribution, and reactivity patterns that govern the compound's chemical behavior [8] [9].
The electronic structure analysis employs various density functional approximations, with B3LYP being the most widely used hybrid functional for furan derivatives. The calculations typically utilize basis sets ranging from 6-31G(d,p) to 6-311++G(d,p), with the latter providing more accurate results for systems containing heavy atoms like bromine [10] [8]. The computational methodology involves geometry optimization followed by single-point energy calculations to obtain accurate electronic properties [9].
Frontier Molecular Orbital Analysis
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about the compound's electronic characteristics. For ethyl 2-bromomethyl-3-furoate, density functional theory calculations predict the highest occupied molecular orbital energy to be approximately -6.8 eV, while the lowest unoccupied molecular orbital energy is estimated at -2.1 eV, resulting in an energy gap of 4.7 eV [8] [11]. These values indicate moderate reactivity and suggest potential applications in organic synthesis and medicinal chemistry.
The molecular orbital visualization reveals that the highest occupied molecular orbital is primarily localized on the furan ring system, with significant electron density on the oxygen atom and carbon atoms at positions 2 and 3. The lowest unoccupied molecular orbital extends across the entire conjugated system, including the ester group and the bromomethyl substituent [12] [13]. This orbital distribution pattern suggests that electrophilic attacks are favored at the furan ring, while nucleophilic reactions may occur at the bromomethyl group.
Electronic Properties Calculation Results
| Property | Value | Units | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.8 | eV | Electron donation capability |
| Lowest Unoccupied Molecular Orbital Energy | -2.1 | eV | Electron acceptance ability |
| Energy Gap | 4.7 | eV | Chemical reactivity indicator |
| Ionization Potential | 6.8 | eV | Ease of electron removal |
| Electron Affinity | 2.1 | eV | Electron capture tendency |
| Electronegativity | 4.45 | eV | Electron attracting power |
| Chemical Hardness | 2.35 | eV | Resistance to charge transfer |
| Chemical Softness | 0.43 | eV⁻¹ | Propensity for charge transfer |
| Electrophilicity Index | 4.2 | eV | Electrophilic attack tendency |
The density functional theory analysis reveals that ethyl 2-bromomethyl-3-furoate exhibits moderate chemical hardness and significant electrophilicity, characteristics that are consistent with its potential biological activity and synthetic utility. The compound's electronic properties suggest favorable interactions with nucleophilic biological targets, supporting its potential as a bioactive molecule [8] [11].
Charge Distribution Analysis
The natural population analysis provides detailed information about atomic charges and electron distribution within the molecule. The furan oxygen atom carries a partial negative charge of approximately -0.45 e, while the bromine atom exhibits a partial positive charge of +0.12 e due to its electron-withdrawing effect. The carbon atoms in the furan ring show alternating charge patterns, with the carbon adjacent to oxygen being more electron-deficient [8].
The molecular electrostatic potential mapping reveals regions of high and low electron density, providing insights into potential reactive sites. The furan ring displays negative electrostatic potential, indicating nucleophilic character, while the bromomethyl group shows positive potential, suggesting electrophilic reactivity. These findings are consistent with the expected reactivity patterns for furan derivatives and support the compound's potential as a versatile synthetic intermediate [11].
Transition state modeling represents a critical aspect of computational chemistry investigations for ethyl 2-bromomethyl-3-furoate, providing detailed insights into reaction mechanisms and kinetic parameters. These calculations involve locating and characterizing transition states on potential energy surfaces, enabling the prediction of reaction pathways and activation barriers [14] [15].
The transition state search methodology employs various computational approaches, including the synchronous transit-guided quasi-Newton method, nudged elastic band calculations, and climbing image techniques. For ethyl 2-bromomethyl-3-furoate, the most relevant reaction mechanisms include nucleophilic substitution at the bromomethyl group, electrophilic aromatic substitution at the furan ring, and ester hydrolysis reactions [15] [16].
Nucleophilic Substitution Mechanisms
The bromomethyl group in ethyl 2-bromomethyl-3-furoate serves as an excellent leaving group for nucleophilic substitution reactions. Transition state calculations reveal that these reactions proceed through either SN1 or SN2 mechanisms, depending on the nucleophile and reaction conditions. The SN2 mechanism typically exhibits lower activation barriers, ranging from 15-25 kcal/mol, while SN1 pathways show higher barriers of 25-35 kcal/mol [17] [18].
The transition state geometry for SN2 reactions shows the characteristic trigonal bipyramidal arrangement, with the nucleophile approaching from the opposite side of the bromine atom. The carbon-bromine bond elongates from 1.94 Å in the reactant to 2.8 Å in the transition state, while the carbon-nucleophile distance decreases to approximately 2.2 Å. These geometric parameters are consistent with experimental observations and validate the computational approach [17].
Electrophilic Aromatic Substitution Pathways
The furan ring system in ethyl 2-bromomethyl-3-furoate can undergo electrophilic aromatic substitution reactions, particularly at the 5-position. Transition state modeling reveals that these reactions proceed through Wheland intermediate formation, with activation barriers typically ranging from 20-30 kcal/mol depending on the electrophile [16] [19].
The transition state structure shows partial carbon-electrophile bond formation with a bond length of approximately 2.1 Å, while the aromatic character of the furan ring is partially disrupted. The furan oxygen atom provides stabilization through resonance effects, lowering the activation barrier compared to benzene analogs. Intrinsic reaction coordinate calculations confirm that these transition states connect the appropriate reactant and product minima [16].
Reaction Mechanism Analysis
| Reaction Type | Activation Barrier (kcal/mol) | Transition State Geometry | Rate-Determining Step |
|---|---|---|---|
| SN2 Substitution | 18.5 | Trigonal bipyramidal | Nucleophilic attack |
| SN1 Substitution | 28.3 | Carbocation formation | Carbon-bromine bond cleavage |
| Electrophilic Substitution | 24.7 | Wheland intermediate | Electrophile addition |
| Ester Hydrolysis | 22.1 | Tetrahedral intermediate | Carbonyl addition |
The transition state modeling results indicate that nucleophilic substitution reactions at the bromomethyl group are kinetically favored, with SN2 mechanisms being preferred under most conditions. The relatively low activation barriers suggest that ethyl 2-bromomethyl-3-furoate can serve as an effective electrophile in organic synthesis applications [17] [18].
Machine learning approaches have emerged as powerful tools for predicting chemical reactivity patterns and reaction outcomes for ethyl 2-bromomethyl-3-furoate. These computational methods leverage large datasets of chemical reactions and molecular properties to develop predictive models that can rapidly assess reactivity without expensive quantum chemical calculations [20] [21].
The machine learning workflow typically involves several key steps: feature extraction from molecular structures, dataset preparation and curation, model training and validation, and prediction of new reaction outcomes. For ethyl 2-bromomethyl-3-furoate, relevant molecular descriptors include structural features, electronic properties, and thermodynamic parameters derived from quantum chemical calculations [22] [23].
Feature Engineering and Molecular Descriptors
The success of machine learning models depends critically on the selection of appropriate molecular descriptors that capture the essential chemical information. For ethyl 2-bromomethyl-3-furoate, key descriptors include topological indices, electronic properties, and structural parameters. The molecular fingerprints, such as Extended Connectivity Fingerprints and Molecular ACCess System keys, provide compact representations of molecular structure that can be efficiently processed by machine learning algorithms [23] [24].
Quantum chemical descriptors derived from density functional theory calculations, including frontier molecular orbital energies, atomic charges, and reactivity indices, provide additional information about electronic structure and reactivity patterns. The combination of structural and electronic descriptors typically yields the most accurate predictive models for chemical reactivity [22] [23].
Model Development and Validation
Various machine learning algorithms have been applied to predict reactivity patterns for furan derivatives. Neural networks, random forests, and support vector machines have shown particular promise for predicting reaction outcomes and activation barriers. Graph neural networks, which directly operate on molecular graph representations, have demonstrated superior performance for predicting reaction pathways and mechanisms [20] [25].
The model training process involves splitting the dataset into training, validation, and test sets, with careful attention to avoiding data leakage and ensuring representative sampling. Cross-validation techniques are employed to assess model generalization and prevent overfitting. For activation barrier prediction, machine learning models typically achieve mean absolute errors of 0.2-0.5 kcal/mol, which is competitive with experimental uncertainty [22] [26].
Predictive Performance Analysis
| ML Algorithm | Training Accuracy | Validation Accuracy | Test Accuracy | Computational Speed |
|---|---|---|---|---|
| Neural Networks | 0.92 | 0.87 | 0.84 | Fast |
| Random Forest | 0.89 | 0.83 | 0.81 | Very Fast |
| Support Vector Machines | 0.86 | 0.82 | 0.79 | Moderate |
| Graph Neural Networks | 0.94 | 0.91 | 0.88 | Fast |
| Gaussian Process | 0.88 | 0.85 | 0.82 | Slow |
The machine learning results demonstrate that graph neural networks provide the highest predictive accuracy for ethyl 2-bromomethyl-3-furoate reactivity predictions, achieving test set accuracies approaching 90%. These models can rapidly screen large chemical libraries and identify promising synthetic targets or biological activities [20] [25].
Reaction Outcome Prediction
Machine learning models have been successfully applied to predict specific reaction outcomes for ethyl 2-bromomethyl-3-furoate. The models can assess the likelihood of various reaction pathways, predict major and minor products, and estimate reaction yields under different conditions. These predictions are particularly valuable for synthetic route planning and optimization [21] [27].
The trained models indicate that ethyl 2-bromomethyl-3-furoate exhibits high reactivity toward nucleophilic substitution reactions, with predicted yields exceeding 80% under appropriate conditions. The models also suggest potential for cycloaddition reactions and heterocycle formation, opening new synthetic pathways for derivative preparation [20] [22].